![molecular formula C10H7BrO B1268390 4-Bromonaphthalen-1-ol CAS No. 571-57-3](/img/structure/B1268390.png)
4-Bromonaphthalen-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromonaphthalen-1-ol involves the refluxing of 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 to prepare 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one. Further reactions with various reagents lead to the synthesis of complex compounds with significant antimicrobial activities, showcasing the versatility of 4-Bromonaphthalen-1-ol as a precursor in organic synthesis (Sherekar, Kakade, & Padole, 2021).
Molecular Structure Analysis
The molecular structure of derivatives of 4-Bromonaphthalen-1-ol, such as (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, has been characterized through crystallography, revealing a triclinic system with specific unit cell dimensions and space group P-1. Spectroscopic methods and quantum chemical investigations provide insights into the structural and spectral properties, confirming the influence of weak C-H⋯π interactions on the crystal structure (Thanigaimani et al., 2015).
Chemical Reactions and Properties
4-Bromonaphthalen-1-ol undergoes various chemical reactions, including electrophilic cyclizations with N-bromosuccinimide to yield highly functionalized 2-bromonaphthalenes. The reaction outcomes are significantly influenced by the electronic effects of the aryl groups, demonstrating the compound's reactivity towards synthesizing structurally diverse naphthalene derivatives (Wang, Li, Fu, & Ma, 2014).
Physical Properties Analysis
Studies on 1-bromonaphthalene, closely related to 4-Bromonaphthalen-1-ol, in aqueous beta-cyclodextrin solutions have revealed intense room temperature phosphorescence. This phosphorescence is induced by p-octylpolyethylene glycol phenylether, indicating significant potential for analytical applications. The phosphorescence intensity correlates with the concentration of 1-bromonaphthalene, highlighting the physical properties of 4-Bromonaphthalen-1-ol derivatives under specific conditions (Du, Zhan, Jiang, Huang, & Chen, 1997).
Chemical Properties Analysis
The chemical properties of 4-Bromonaphthalen-1-ol derivatives, such as their reactivity with various reagents to form new organotellurium and organomercury compounds, have been extensively studied. These reactions and the subsequent structural elucidation through spectroscopic methods demonstrate the compound's versatility in forming complex molecules with potential for further chemical investigation (Al-Asadi, 2020).
Scientific Research Applications
Synthesis and Characterization
4-Bromonaphthalen-1-ol is utilized in the synthesis of various compounds. For instance, it is used in the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one, which is then used to synthesize other compounds exhibiting excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Analytical Applications
The phosphorescence properties of 1-bromonaphthalene, a derivative of 4-Bromonaphthalen-1-ol, have been utilized in aqueous beta-cyclodextrin solutions for analytical applications. This method is noted for its simplicity and convenience in detecting certain concentrations of 1-BrN (Du, Zhan, Jiang, Huang, & Chen, 1997).
Phosphorescence Sensors
Derivatives of bromonaphthalene are used to create pH-controlled phosphorescence sensors in aqueous solutions. The use of cyclodextrins can significantly enhance the emissions in some cases, demonstrating their utility in proton monitoring (Bissell & Silva, 1991).
Chemical Interactions and Kinetics
The kinetics of interactions involving halonaphthalenes, such as bromonaphthalene, are explored using phosphorescence. This study helps in understanding the formation and dissociation of complexes involving bromonaphthalene, contributing to insights into chemical reactions and interactions (Turro, Bolt, Kuroda, & Tabushi, 1982).
Molecular Ion Studies
The dissociation of bromonaphthalene molecular ions has been studied for insights into the heat of formation of naphthyl ion. These studies are critical in understanding the molecular dynamics and reactions at the ionic level (Gotkis, Naor, Laskin, Lifshitz, Faulk, & Dunbar, 1993).
Safety and Hazards
4-Bromonaphthalen-1-ol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H302 - H315 - H318 - H335 - H410 . The precautionary statements include P261 - P273 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .
Mechanism of Action
Target of Action
4-Bromonaphthalen-1-ol is a chemical compound used in organic synthesis It’s used as a reactant in the preparation of pyrazoles, which are known to inhibit the macrophage migration inhibitory factor .
Mode of Action
It’s known to participate in the pd (0)-catalyzed [4+1] spiroannulation of simple o-iodobiaryl and bromonaphthols . This reaction leads to the rapid assembly of fluorene-based spirocycles .
Biochemical Pathways
Its role in the synthesis of fluorene-based spirocycles suggests it may influence pathways related to these structures .
Pharmacokinetics
Its molecular weight (22307 g/mol) and its lipophilicity (Log Po/w: 2.0) suggest that it may have good bioavailability.
Result of Action
Its use in the synthesis of fluorene-based spirocycles suggests it may contribute to the properties of these structures .
Action Environment
Its melting point (128-133°c) and flash point (125°C) suggest that temperature could be a significant factor in its stability.
properties
IUPAC Name |
4-bromonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNQUWORSXHSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341773 | |
Record name | 4-bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonaphthalen-1-ol | |
CAS RN |
571-57-3 | |
Record name | 4-bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromonaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromonaphthalen-1-ol in the synthesis of the dihydropyrimidine-2(1H)-one derivatives described in the study?
A1: 4-Bromonaphthalen-1-ol serves as a crucial starting material in the multi-step synthesis of the target dihydropyrimidine-2(1H)-one derivatives []. The synthesis begins by reacting 4-Bromonaphthalen-1-ol with glacial acetic acid and fused zinc chloride to produce 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethan-1-one. This intermediate then undergoes further reactions to ultimately yield the desired dihydropyrimidine-2(1H)-one compounds.
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